molecular formula C9H13NO3S B3123456 4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide CAS No. 3077-62-1

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3123456
CAS No.: 3077-62-1
M. Wt: 215.27 g/mol
InChI Key: YEOBZRKHWNKLFZ-UHFFFAOYSA-N
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Description

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is also known by its IUPAC name, 4-hydroxy-N-isopropylbenzenesulfonamide . This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfonamide group (-SO2NH-) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme and inhibiting its activity . This inhibition can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact processes such as ph regulation and electrolyte balance in the body, as carbonic anhydrases play a crucial role in these processes .

Result of Action

As a potential inhibitor of carbonic anhydrase, its action could result in altered ph regulation and electrolyte balance at the cellular level .

Preparation Methods

The synthesis of 4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with isopropylamine . The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-Hydroxybenzenesulfonamide: Lacks the isopropyl group, resulting in different chemical and biological properties.

    N-Isopropylbenzenesulfonamide: Lacks the hydroxyl group, affecting its reactivity and applications.

    4-Hydroxy-N-methylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in the combination of the hydroxyl and isopropyl groups, which confer specific reactivity and biological activity that distinguish it from other related compounds.

Biological Activity

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide, a benzenesulfonamide derivative, has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of human carbonic anhydrase (hCA), which is crucial for various physiological processes, including pH regulation and electrolyte balance. This article delves into the biological activity of this compound, detailing its mechanism of action, applications in research and medicine, and comparative analysis with related compounds.

Target Enzyme: Human Carbonic Anhydrase

The primary target of this compound is human carbonic anhydrase B (hCA B). The compound inhibits this enzyme by binding to its active site, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can lead to significant alterations in physiological processes:

  • pH Regulation : Disruption in bicarbonate production can affect acid-base balance in the body.
  • Electrolyte Balance : The inhibition may also influence sodium and potassium transport across cell membranes.

Research Applications

This compound has multiple applications in scientific research:

  • Biochemical Assays : It serves as a probe to study enzyme activity and protein interactions.
  • Therapeutic Investigations : The compound is being explored for potential anti-inflammatory and antimicrobial properties.
  • Synthesis Building Block : It is utilized in synthesizing more complex organic molecules.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other sulfonamide derivatives. Below is a comparison table highlighting its differences with similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains hydroxyl and isopropyl groupsInhibits hCA B, potential anti-inflammatory effects
4-HydroxybenzenesulfonamideLacks the isopropyl groupDifferent chemical properties
N-IsopropylbenzenesulfonamideLacks the hydroxyl groupVaries in reactivity
4-Hydroxy-N-methylbenzenesulfonamideContains a methyl groupVariations in biological activity

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides, including this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties against various pathogens, indicating potential therapeutic uses .
  • Cardiovascular Effects :
    • Research using isolated rat heart models showed that certain sulfonamides could alter perfusion pressure and coronary resistance, suggesting cardiovascular implications .
  • Antiviral Potential :
    • Other studies have explored sulfonamide derivatives as inhibitors of viral polymerases, showing promising results against hepatitis C virus (HCV) with IC50 values as low as 0.04 µM .

Properties

IUPAC Name

4-hydroxy-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(2)10-14(12,13)9-5-3-8(11)4-6-9/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOBZRKHWNKLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-62-1
Record name 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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